
2-Chloro-7-ethylquinoline-3-carbaldehyde
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-Chloro-7-ethylquinoline-3-carbaldehyde” consists of a quinoline ring system, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The compound also contains a chloro group (Cl), an ethyl group (C2H5), and a carbaldehyde group (CHO) attached to the quinoline ring.Aplicaciones Científicas De Investigación
Chemistry and Synthesis : 2-Chloroquinoline-3-carbaldehydes are vital for synthesizing quinoline ring systems and constructing fused or binary quinoline-cord heterocyclic systems. These compounds are also used in synthesizing biologically important compounds (Hamama et al., 2018).
Reactions and Applications : These compounds have been involved in various chemical reactions since 1979. They are particularly notable for their use in creating compounds with significant biological importance (Abdel-Wahab & Khidre, 2012).
Chlorination Studies : Studies on the chlorination of 2-Chloroquinoline-3-carbaldehydes have led to the preparation of various chlorinated derivatives, expanding the utility of these compounds in synthetic chemistry (Cziáky, 1991).
Green Synthesis : Research has focused on green synthetic methods for 2-chloroquinoline-3-carbaldehydes, emphasizing environmentally friendly approaches such as microwave, ultrasound, and grinding/solvent-free/water as solvent methods. These are used in producing biologically active compounds (Patel et al., 2020).
Biological Activity : Certain derivatives synthesized from 2-chloroquinoline-3-carbaldehydes have shown potential as inhibitors of AKT1, an enzyme associated with cancer complications. These compounds have been evaluated for their inhibitory potency (Ghanei et al., 2016).
Corrosion Inhibition : Quinoline derivatives including 2-chloroquinoline-3-carbaldehydes have been studied for their effectiveness as corrosion inhibitors in metal surfaces, particularly in hydrochloric acid solutions. This application is critical in industrial and engineering contexts (Lgaz et al., 2017).
Antimicrobial and Antioxidant Properties : Synthesized derivatives of 2-chloroquinoline-3-carbaldehydes have demonstrated significant antibacterial and antioxidant activities. These compounds have been tested against various bacterial strains and showed promising results, indicating their potential in pharmaceutical applications (Zeleke et al., 2020).
Direcciones Futuras
The future directions for research on “2-Chloro-7-ethylquinoline-3-carbaldehyde” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. The review on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs suggests that these compounds have potential pharmacological activity , which could be a promising area for future research.
Propiedades
IUPAC Name |
2-chloro-7-ethylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-2-8-3-4-9-6-10(7-15)12(13)14-11(9)5-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGNUBYABNVQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589001 | |
| Record name | 2-Chloro-7-ethylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-ethylquinoline-3-carbaldehyde | |
CAS RN |
169126-00-5 | |
| Record name | 2-Chloro-7-ethylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



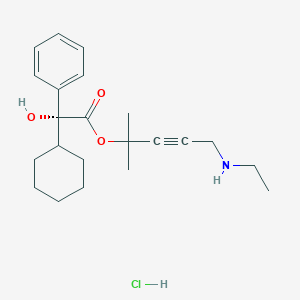
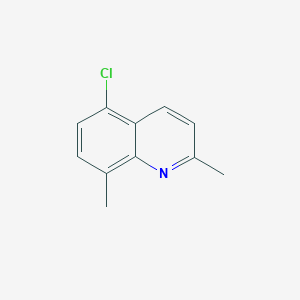
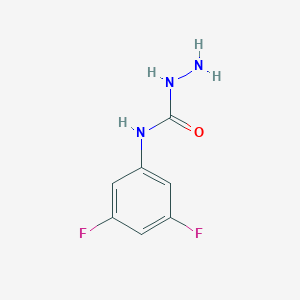

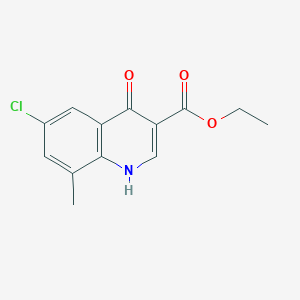
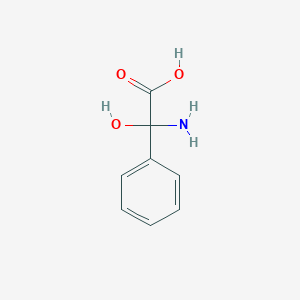

![Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B70864.png)
![1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B70868.png)


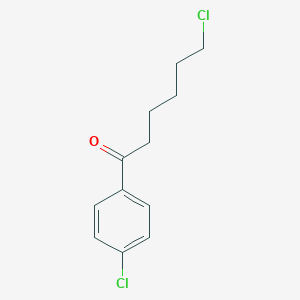
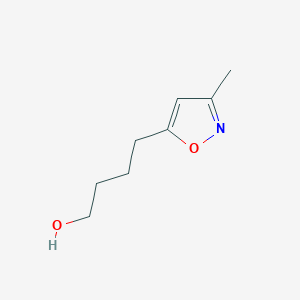
![Lanthanum tris[bis(trimethylsilyl)amide]](/img/structure/B70882.png)